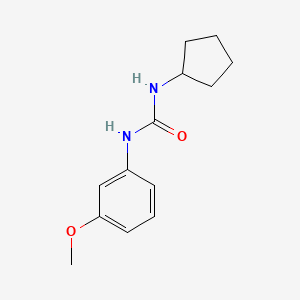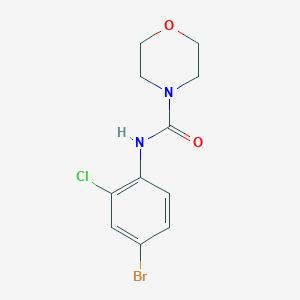![molecular formula C18H21N3O3 B5359439 3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5359439.png)
3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. 5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone, its scientific research applications, mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone has been extensively studied for its scientific research applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activation of nuclear factor-kappa B signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been found to exhibit anti-inflammatory and antimicrobial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone in lab experiments is its ability to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to exhibit anti-inflammatory and antimicrobial activities, making it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone. One of the areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzonitrile with 8-azaspiro[4.5]decane-1,8-dione in the presence of acetic anhydride and triethylamine. This reaction leads to the formation of this compound in good yield.
Propiedades
IUPAC Name |
3-[2-(1-oxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-16(20-9-7-18(8-10-20)6-3-11-24-18)12-21-13-19-15-5-2-1-4-14(15)17(21)23/h1-2,4-5,13H,3,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSYAOIKMNBSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5359360.png)


![N-(3-cyano-4,5-diphenyl-2-furyl)-2-({[1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B5359372.png)
![5-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5359388.png)
![N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5359402.png)
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)
![7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5359413.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine](/img/structure/B5359427.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5359438.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)indane-1-carboxamide](/img/structure/B5359443.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5359470.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5359475.png)